(3S,3'aR,8'aS,8'bS)-7-chloro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione
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Overview
Description
(3S,3’aR,8’aS,8’bS)-7-chloro-2’-(3-nitrophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione is a complex organic compound characterized by its unique spiro structure This compound features a spiro linkage between an indole and a pyrrolizine ring system, with additional functional groups such as a chloro and nitrophenyl group
Preparation Methods
The synthesis of (3S,3’aR,8’aS,8’bS)-7-chloro-2’-(3-nitrophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione involves multiple steps, typically starting with the preparation of the indole and pyrrolizine precursors. These precursors are then subjected to a series of reactions, including spirocyclization, chlorination, and nitration, under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3S,3’aR,8’aS,8’bS)-7-chloro-2’-(3-nitrophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrophenyl groups may play a role in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds include:
- (3S,3’aR,8’aS,8’bS)-6-chloro-7-methyl-1’,2,3’-trioxo-2’-spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]yl]benzoic acid ethyl ester
- 2-[(3S,3’aR,8’aS,8’bS)-7-methyl-1’,2,3’-trioxo-2’-spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]yl]-4,5-dimethyl-3-thiophenecarboxylic acid methyl ester
These compounds share a similar spiro structure but differ in the functional groups attached, which can significantly impact their chemical properties and potential applications. The unique combination of chloro and nitrophenyl groups in (3S,3’aR,8’aS,8’bS)-7-chloro-2’-(3-nitrophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione distinguishes it from these related compounds.
Properties
Molecular Formula |
C22H17ClN4O5 |
---|---|
Molecular Weight |
452.8 g/mol |
IUPAC Name |
(3S,3'aR,8'aS,8'bS)-7-chloro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C22H17ClN4O5/c23-14-7-2-6-13-18(14)24-21(30)22(13)17-16(15-8-3-9-25(15)22)19(28)26(20(17)29)11-4-1-5-12(10-11)27(31)32/h1-2,4-7,10,15-17H,3,8-9H2,(H,24,30)/t15-,16+,17-,22+/m0/s1 |
InChI Key |
SBQMKEFZFIFYDD-DVSDUFGPSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])[C@]5(N2C1)C6=C(C(=CC=C6)Cl)NC5=O |
Canonical SMILES |
C1CC2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5(N2C1)C6=C(C(=CC=C6)Cl)NC5=O |
Origin of Product |
United States |
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